N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(2-oxo-2-(phenethylamino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N6O3S2 and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthesis methods for thiadiazole derivatives, showcasing the flexibility of these compounds in organic chemistry. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis represents a fast and convenient method for preparing these compounds, which are characterized using IR, 1H NMR, and elemental analyses (Yu et al., 2014). Similarly, heterocycles by cascade reactions of versatile thioureido-acetamides indicate the utility of thioureido-acetamides in generating various heterocyclic compounds in one-pot reactions with excellent atom economy (Schmeyers & Kaupp, 2002).
Biological Activities
The exploration of biological activities is a key area of research for these compounds. Novel thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. These studies aim to investigate the potential therapeutic applications of these compounds against various cancer cell lines, showing promising results in some cases (Abu-Melha, 2021). Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against pests like the cotton leafworm indicate potential applications in agriculture (Fadda et al., 2017).
Medicinal Chemistry and Drug Design
In medicinal chemistry, compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been designed and evaluated as inhibitors for specific enzymes, demonstrating the role of these compounds in drug design and the potential for developing new therapeutic agents (Shukla et al., 2012).
Properties
IUPAC Name |
2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-12-24-25-19(30-12)23-17(28)11-29-18-21-14(10-16(27)22-18)9-15(26)20-8-7-13-5-3-2-4-6-13/h2-6,10H,7-9,11H2,1H3,(H,20,26)(H,21,22,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMGDBYXHNYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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